![molecular formula C22H33NO3 B1180270 12-Epinapelline CAS No. 110064-71-6](/img/structure/B1180270.png)
12-Epinapelline
Overview
Description
12-Epinapelline is a diterpene alkaloid isolated from Aconitum baikalense . It exhibits anti-inflammatory activity and stimulates the growth of colonies from fibroblast precursors . It has also been found to have antiarrhythmic activity .
Physical And Chemical Properties Analysis
The molecular formula of 12-Epinapelline is C22H33NO3, and its molecular weight is 359.510 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition of Leukemia Cell Proliferation
12-epi-Napelline has been found to inhibit the proliferation of leukemia cells . It was observed that leukemia cell viability was reduced after treatment with 12-epi-Napelline . The compound was found to arrest the cell cycle in the G0/G1 phase, increase the cell apoptosis rate, and suppress the expression of PI3K, AKT, p-AKT, and mTOR .
Treatment of Osteoarthritis
12-epi-Napelline has been studied for its role in promoting the paracrine of Bone Mesenchymal Stem Cells (BMSCs) and its synergistic therapeutic effects on osteoarthritis . The compound was found to down-regulate the expressions of IL-1β, COX-2, TNF-α, and MMP-13 in chondrocytes, while increasing the expression of Col-2, BMP-2, TGF-β1, and Sox9 . It was also found to induce BMSCs to secrete growth factors that promote chondrocyte repair .
Anti-Inflammatory and Anti-Rheumatic Activities
12-epi-Napelline, along with other alkaloids isolated from Aconitum soongoricum Stapf, has been found to have anti-inflammatory and anti-rheumatic activities . These alkaloids have been found to have versatile pharmacological activities, including anti-arrhythmic effects, relaxing peripheral blood vessels, and inhibiting .
Safety and Hazards
Mechanism of Action
Target of Action
12-epi-Napelline, also known as Napelline or 12-Epinapelline, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, making it a significant target in leukemia treatment .
Mode of Action
12-epi-Napelline interacts with its targets by inhibiting the PI3K/AKT signaling pathway . This inhibition results in a decrease in leukemia cell proliferation . Furthermore, 12-epi-Napelline stimulates the growth of colonies from fibroblast precursors .
Biochemical Pathways
The compound affects the TGF-β/BMP signaling pathway mediated by Bone Mesenchymal Stem Cells (BMSCs) . This pathway is crucial for the transformation of BMSCs into chondrocytes .
Pharmacokinetics
It’s known that the compound is a diterpene alkaloid isolated from aconitum baikalense .
Result of Action
The treatment of chondrocytes with 12-epi-Napelline results in the down-regulation of inflammatory factors such as IL-1β, COX-2, TNF-α, and MMP-13. In contrast, anabolic cytokines like Col-2, BMP-2, TGF-β1, and Sox9 are increased to normal chondrocyte levels . These changes also occur in BMSCs .
properties
IUPAC Name |
11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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